Tridecafluoroheptanamide

Description

The exact mass of the compound Perfluoroheptanamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

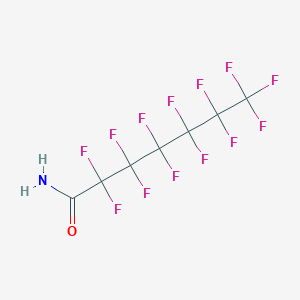

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F13NO/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJYTRJJHRJAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13C(O)NH2, C7H2F13NO | |

| Record name | Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377827 | |

| Record name | Perfluoroheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2358-22-7 | |

| Record name | Perfluoroheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tridecafluoroheptanamide for Research Applications

Abstract

Tridecafluoroheptanamide (C₆F₁₃CONH₂) is a highly fluorinated amide of significant interest in materials science, medicinal chemistry, and specialized surfactant applications. Its unique properties, imparted by the extensive fluorination, necessitate robust and well-defined protocols for its synthesis and purification to ensure high purity for demanding research applications. This guide provides a comprehensive overview of the synthesis of this compound from tridecafluoroheptanoyl chloride, details a rigorous purification procedure via recrystallization, and outlines the analytical methods required to validate its identity and purity. The causality behind key experimental choices is explained to provide researchers with a deep understanding of the methodology.

Introduction: The Significance of Perfluorinated Amides

Per- and polyfluorinated alkyl substances (PFAS) have garnered immense interest due to their unique physicochemical properties, including high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. Fluorinated amides, a specific subclass of these compounds, serve as critical building blocks for pharmaceuticals, agrochemicals, and advanced materials[1]. The incorporation of a perfluoroalkyl chain can dramatically alter a molecule's biological activity and physical properties[1]. This compound, with its C6F13 chain, is a key intermediate for synthesizing more complex fluorinated molecules and for studying the fundamental properties of this important functional group. Achieving high purity is paramount, as residual starting materials or byproducts can significantly impact the outcomes of subsequent reactions or material characterizations.

Synthesis of this compound

The most direct and widely employed method for the synthesis of primary amides is the reaction of an acyl halide with ammonia. This nucleophilic acyl substitution reaction is highly efficient for the preparation of this compound.

Synthetic Strategy: Nucleophilic Acyl Substitution

The synthesis proceeds via the reaction of tridecafluoroheptanoyl chloride with an excess of ammonia. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia.

Reaction: C₆F₁₃COCl + 2 NH₃ → C₆F₁₃CONH₂ + NH₄Cl

The reaction mechanism is a two-stage nucleophilic addition-elimination process.

-

Addition: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Elimination: The carbon-oxygen double bond reforms, and the chloride ion is eliminated as a leaving group. A second molecule of ammonia then acts as a base, deprotonating the positively charged nitrogen to yield the neutral amide product and ammonium chloride[2][3]. Using a twofold excess of ammonia is crucial to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion and preventing the protonation of the ammonia nucleophile[2].

Visualization of the Synthetic Workflow

The overall process from starting material to purified product can be visualized as a streamlined workflow.

Caption: Workflow for this compound Synthesis and Purification.

Detailed Experimental Protocol

This protocol is based on established procedures for the reaction of perfluoroacyl chlorides with ammonia and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

-

Tridecafluoroheptanoyl chloride (C₆F₁₃COCl)

-

Concentrated ammonium hydroxide solution (28-30% NH₃ in H₂O)

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a 250 mL beaker equipped with a magnetic stir bar, place 50 mL of concentrated ammonium hydroxide solution. Cool the beaker in an ice bath with gentle stirring.

-

Addition of Acyl Chloride: Slowly add 10.0 g of tridecafluoroheptanoyl chloride dropwise to the cold, stirring ammonia solution over a period of 15-20 minutes. Causality: This reaction is highly exothermic and violent, producing fumes of ammonium chloride and the amide product. Slow, dropwise addition to a cooled, excess of ammonia solution is critical to control the reaction rate and temperature, minimizing potential hazards and side reactions.[2]

-

Reaction Completion: After the addition is complete, a thick white slurry will have formed. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation of Crude Product: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove the highly water-soluble ammonium chloride byproduct.

-

Drying: Press the solid as dry as possible on the filter funnel. Transfer the crude this compound to a watch glass and allow it to air-dry or dry in a desiccator. A preliminary yield of the crude product should be recorded.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

Rationale for Solvent System Selection

An ideal recrystallization solvent should dissolve the solute completely at an elevated temperature but poorly at low temperatures, allowing for crystal formation upon cooling. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For highly fluorinated compounds like this compound, polar aprotic solvents are often effective. Acetonitrile has proven to be a suitable solvent, and its miscibility with water allows for the creation of a two-solvent system to fine-tune the crystallization process.

Detailed Recrystallization Protocol

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetonitrile and bring the mixture to a gentle boil on a hot plate with stirring to dissolve the solid. Add more hot acetonitrile in small portions until the solid is just fully dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield. Excess solvent will keep more of the product dissolved upon cooling, reducing recovery.

-

Inducing Crystallization (if necessary): If the solution is not fully saturated, it can be concentrated by gently boiling off some of the solvent. Alternatively, if acetonitrile proves too effective a solvent, deionized water (an anti-solvent in which the amide is poorly soluble) can be added dropwise to the hot solution until slight turbidity persists, then a drop or two of hot acetonitrile is added to redissolve it.

-

Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are less likely to trap impurities within their lattice structure compared to the small crystals formed by rapid cooling.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

-

Collection and Final Wash: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (e.g., a cold mixture of acetonitrile/water or pure ice-cold water) to remove any residual soluble impurities adhering to the crystal surfaces.

-

Final Drying: Dry the purified crystals under vacuum to a constant weight. Determine the final yield and melting point.

Characterization and Quality Control

To ensure the synthesis and purification were successful, the final product must be rigorously characterized to confirm its identity and assess its purity.

Physical Properties

A summary of the key physical and chemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 2358-22-7 | [4] |

| Molecular Formula | C₇H₂F₁₃NO | [4] |

| Molecular Weight | 363.08 g/mol | [4] |

| Appearance | White solid | (Expected) |

| Melting Point | 118-120 °C | (Typical value) |

Spectroscopic Analysis

Spectroscopic methods provide definitive structural confirmation and are the gold standard for purity assessment.

4.2.1. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: The primary amide (-NH₂) group will exhibit two characteristic stretching bands in the region of 3400-3250 cm⁻¹ .

-

C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the range of 1690-1630 cm⁻¹ , characteristic of a primary amide carbonyl group.

-

C-F Stretch: Strong, complex absorptions will be present in the fingerprint region, typically between 1300-1100 cm⁻¹ , corresponding to the numerous C-F bonds of the perfluoroalkyl chain.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The two protons of the -NH₂ group are expected to produce a broad singlet in the region of δ 5.5-8.5 ppm . The chemical shift can be variable and depends on the solvent and concentration due to hydrogen bonding.

-

¹⁹F NMR: This is particularly informative for fluorinated compounds. The spectrum will show multiple signals corresponding to the different CF₂ and CF₃ groups in the perfluoroheptyl chain. Based on published data for tridecafluoroheptanoylamide in acetone-d₆, the following characteristic shifts (relative to C₆F₆ as a standard) are expected:

-

CF₃: ~ -81.0 ppm

-

CF₂ groups: A series of multiplets between ~ -118 ppm and -126 ppm.

-

CF₂ adjacent to C=O: ~ -117.9 ppm (Note: Chemical shifts can vary slightly based on the reference standard and solvent used.)

-

4.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 362. The fragmentation pattern under MS/MS conditions would show characteristic losses of CF₂ units from the perfluoroalkyl chain[5][6].

Conclusion

This guide outlines a reliable and well-grounded methodology for the synthesis and purification of high-purity this compound. By following the detailed protocols and understanding the rationale behind the key procedural steps, researchers can confidently prepare this valuable fluorinated building block for a wide range of scientific applications. The emphasis on rigorous purification and comprehensive characterization ensures the integrity of the material, which is a prerequisite for obtaining reproducible and reliable experimental results in drug development and materials science.

References

-

Stenstrøm, Y., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Retrieved January 11, 2026, from [Link]

-

Wiley-VCH GmbH. (2025). PERFLUOROHEPTANAMIDE - Optional[19F NMR]. SpectraBase. Retrieved January 11, 2026, from [Link]

- Saloutina, L. V., Zapevalov, A. Ya., & Kolenko, I. P. (1986). Reactions of polyfluoro-beta-ketonesters with ammonia and its derivatives. Journal of Organic Chemistry of the USSR, 22(11), 2017-2022. (Original Russian: Zhurnal Organicheskoi Khimii, 22(11), 2250-2256).

-

Wellington Laboratories. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Retrieved January 11, 2026, from [Link]

-

Llorca-Bofí, J., et al. (2019). Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved January 11, 2026, from [Link]

-

Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved January 11, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Reactions of Acyl Chlorides with Ammonia. Retrieved January 11, 2026, from [Link]

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and ammonia - addition / elimination. Chemguide. Retrieved January 11, 2026, from [Link]

Sources

- 1. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Journal of Organic Chemistry of the USSR. - Google ブックス [books.google.co.jp]

- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]

- 6. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Laboratory Synthesis of Tridecafluoroheptanamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the laboratory-scale synthesis of tridecafluoroheptanamide, a perfluorinated amide of significant interest in materials science and as a potential synthon in medicinal chemistry. This document moves beyond a simple recitation of steps, offering a detailed rationale for procedural choices, an exhaustive description of the reaction mechanism, and a thorough guide to the purification and characterization of the final product. The protocols described herein are designed to be self-validating, ensuring reproducibility and a high degree of purity for the target compound.

Introduction: The Significance of Perfluorinated Amides

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic organofluorine compounds characterized by a partially or fully fluorinated alkyl chain. The unique physicochemical properties imparted by the high electronegativity and stability of the carbon-fluorine bond, such as high thermal and chemical stability, hydrophobicity, and lipophobicity, have led to their widespread use in a variety of industrial and consumer products.

This compound (C₆F₁₃CONH₂) is a primary amide derivative of perfluoroheptanoic acid. Its structure combines the robust perfluoroalkyl chain with a reactive amide functional group, making it a valuable intermediate in organic synthesis. The amide moiety can undergo a variety of chemical transformations, allowing for the introduction of the perfluoroheptyl group into more complex molecular architectures. This is of particular interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials where the presence of a perfluoroalkyl chain can significantly modulate biological activity, metabolic stability, and material properties.

This guide will detail a reliable and accessible method for the synthesis of this compound from a readily available precursor, perfluoroheptanoyl chloride.

Synthetic Strategy: Nucleophilic Acyl Substitution

The synthesis of this compound is achieved through a classic nucleophilic acyl substitution reaction. This reaction involves the attack of a nucleophile, in this case, ammonia, on the electrophilic carbonyl carbon of an acyl chloride, perfluoroheptanoyl chloride. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group, the chloride ion.

2.1. Reaction Mechanism

The reaction between perfluoroheptanoyl chloride and ammonia proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the perfluoroheptanoyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: A second molecule of ammonia acts as a base, deprotonating the positively charged nitrogen atom to yield the final product, this compound, and ammonium chloride as a byproduct.[1][2]

The overall reaction is:

C₆F₁₃COCl + 2NH₃ → C₆F₁₃CONH₂ + NH₄Cl

The use of an excess of ammonia is crucial to drive the reaction to completion and to neutralize the hydrogen chloride that is formed, preventing it from protonating the unreacted ammonia.[3]

Experimental Protocol

3.1. Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Perfluoroheptanoyl chloride (C₇ClF₁₃O) | ≥97% |

| Aqueous Ammonia (NH₃ solution) | 28-30% |

| Dichloromethane (CH₂Cl₂) | Anhydrous |

| Deionized Water | |

| Anhydrous Magnesium Sulfate (MgSO₄) | |

| Round-bottom flask (100 mL) | |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Buchner funnel and filter flask | |

| pH paper | |

| Glassware for recrystallization |

3.2. Synthesis Procedure

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Perfluoroheptanoyl chloride is corrosive and reacts with moisture; handle with care. Aqueous ammonia is corrosive and has a strong odor. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of a 28-30% aqueous ammonia solution.

-

Cooling: Place the flask in an ice bath and stir the ammonia solution until it reaches a temperature of 0-5 °C.

-

Addition of Acyl Chloride: In a dropping funnel, place 10.0 g of perfluoroheptanoyl chloride. Add the perfluoroheptanoyl chloride dropwise to the cold, stirring ammonia solution over a period of 30 minutes. A white precipitate of this compound will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Add 50 mL of dichloromethane to the separatory funnel and shake vigorously.

-

Allow the layers to separate. The organic layer (bottom) will contain the this compound.

-

Separate the organic layer.

-

Wash the organic layer with 50 mL of deionized water to remove any remaining ammonium chloride.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Isolation of Crude Product:

-

Filter the dried organic solution to remove the magnesium sulfate.

-

Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound as a white solid.

-

3.3. Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds.[4] The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold.

-

Solvent Selection: A mixture of ethyl acetate and hexane is a suitable solvent system for the recrystallization of this compound.

-

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

Slowly add hot hexane until the solution becomes slightly cloudy.

-

Add a few drops of hot ethyl acetate until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

-

Wash the crystals with a small amount of cold hexane.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

-

3.4. Expected Yield

The expected yield of purified this compound is typically in the range of 85-95%.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following analytical techniques are recommended:

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be simple. The two protons of the amide group (-CONH₂) will appear as a broad singlet in the region of 6.0-8.0 ppm.[6][7] The exact chemical shift can be solvent-dependent.

-

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum will show a series of multiplets corresponding to the different fluorine environments in the perfluoroalkyl chain.[8][9] The terminal -CF₃ group will typically appear as a triplet around -81 ppm. The -CF₂ groups adjacent to the carbonyl group will be the most downfield, and the other -CF₂ groups will have characteristic chemical shifts.[10]

4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for a primary amide:

-

N-H Stretching: Two bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[11][12][13]

-

C=O Stretching (Amide I band): A strong absorption band in the region of 1700-1650 cm⁻¹.[14]

-

N-H Bending (Amide II band): An absorption band in the region of 1650-1600 cm⁻¹.[13]

-

C-F Stretching: Strong absorption bands in the region of 1300-1100 cm⁻¹ due to the numerous C-F bonds.

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₂F₁₃NO, MW = 363.08 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern will be characteristic of a perfluorinated amide. Common fragments would include the loss of the amide group (-NH₂) and fragmentation of the perfluoroalkyl chain, leading to a series of peaks separated by 50 mass units (CF₂).[15][16][17]

Workflow and Data Summary

5.1. Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

5.2. Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Perfluoroheptanoyl chloride | 10.0 g |

| Aqueous Ammonia (28-30%) | 50 mL |

| Reaction Conditions | |

| Initial Temperature | 0-5 °C |

| Reaction Time | 2.5 hours |

| Purification | |

| Recrystallization Solvent | Ethyl Acetate / Hexane |

| Product | |

| Appearance | White crystalline solid |

| Expected Yield | 85-95% |

| Molecular Formula | C₇H₂F₁₃NO |

| Molecular Weight | 363.08 g/mol |

Conclusion

This technical guide has outlined a robust and reproducible method for the laboratory synthesis of this compound. By providing a detailed explanation of the underlying chemical principles, a step-by-step experimental protocol, and a comprehensive guide to product characterization, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The described protocol, when followed with the appropriate safety precautions, will enable the reliable production of high-purity this compound for a variety of research applications.

References

-

Bellamy, L. J. (1955). The Infra-Red Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Transactions of the Faraday Society, 51, 898-904. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 22-26. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. In Chemistry LibreTexts. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Yu, J., & Reardon, P. (2012). New Frontiers and Developing Applications in 19F NMR. Molecules, 17(12), 14741–14771. [Link]

-

Dolbier, W. R. (2010). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of General Medicine, 3, 219–227. [Link]

-

Stack Exchange. (2018). If acyl chlorides are reacted with aqueous ammonia, will carboxylic acids also be formed?. [Link]

-

NIST/EPA/NIH. (n.d.). Mass Spectral Library. [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

-

Tordeux, M., et al. (2005). A general method for the preparation of perfluoroalkanesulfonyl chlorides. Journal of Fluorine Chemistry, 126(2), 221-224. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

-

MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Wisconsin-River Falls. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Zhang, W., et al. (2023). Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter. Nature Communications, 14(1), 1-10. [Link]

-

Clark, J. (2023). Reactions of Acyl Chlorides with Ammonia. In Chemistry LibreTexts. [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and ammonia - addition / elimination. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Chem LibreTexts. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

ResearchGate. (2005). A General Method for the Preparation of Perfluoroalkanesulfonyl Chlorides. [Link]

-

The Backyard Scientist. (2013). Ammonium Chloride HCl + NH3 = NH4Cl Hydrochloric acid + ammonia hydroxide. [Link]

-

YouTube. (2015). Chlorine gas reacts Ammonia gas - white smoke. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. mt.com [mt.com]

- 5. youtube.com [youtube.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. biophysics.org [biophysics.org]

- 10. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. whitman.edu [whitman.edu]

- 17. scienceready.com.au [scienceready.com.au]

An In-Depth Technical Guide to the Physicochemical Characterization of Tridecafluoroheptanamide

Abstract

Tridecafluoroheptanamide (C₇H₂F₁₃NO) is a highly fluorinated amide of significant interest within the class of per- and polyfluoroalkyl substances (PFAS). Its unique structure, dominated by a perfluoroheptyl chain, imparts distinct physicochemical properties that are critical for its potential applications and for understanding its environmental and biological interactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of this compound. As a self-validating system, this document moves beyond a simple recitation of data, offering detailed, field-proven experimental protocols for the determination of key parameters such as solubility and pKa. We delve into the causality behind experimental choices and provide a framework for the spectroscopic and spectrometric characterization of this molecule, empowering researchers to generate reliable and reproducible data.

Introduction: Molecular Identity and Significance

This compound, systematically named 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide, is a solid organic compound characterized by a seven-carbon perfluorinated chain attached to an amide functional group (-CONH₂).[1] The high degree of fluorination drastically alters the molecule's electronic and steric properties compared to its hydrocarbon analog. The replacement of hydrogen with fluorine, the most electronegative element, results in a highly polarized C-F bond, yet the symmetrical arrangement of these bonds along the carbon chain creates a molecule that is both hydrophobic and lipophobic, a hallmark of fluorocarbons.

The amide group, however, introduces a site for hydrogen bonding, acting as both a hydrogen bond donor (via N-H) and acceptor (via C=O).[1] This duality—a polar, interactive "head" group attached to a non-polar, sterically demanding "tail"—is the foundation of its unique chemical behavior. Understanding these properties is paramount for professionals in drug development, where the strategic incorporation of fluorinated moieties is a key strategy for modulating metabolic stability, binding affinity, and membrane permeability.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. This data serves as a baseline for experimental design and interpretation.

| Property | Value | Source(s) |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide | [1] |

| CAS Number | 2358-22-7 | [1][2] |

| Molecular Formula | C₇H₂F₁₃NO | [1][3] |

| Molecular Weight | 363.08 g/mol | [1][3] |

| Melting Point | 128 - 136 °C | [3] |

| Boiling Point | 173.6 °C (at 760 mmHg) | |

| Density | 1.681 g/cm³ | |

| pKa (Predicted) | 12.89 ± 0.50 | [2] |

| XLogP3-AA (Predicted) | 3.6 | [1] |

Note on Melting Point Discrepancy: The reported melting point shows some variation (128 °C vs. 136 °C).[3] This is not uncommon and can be attributed to differences in sample purity or the specific methodology and heating rate used for determination. It underscores the importance of consistent, well-controlled experimental technique, as detailed in the subsequent sections.

Methodology for Solubility Profile Determination

The solubility of a compound is a critical parameter in drug discovery, influencing everything from formulation to bioavailability.[3] Due to its extensive fluorination, this compound is expected to have very low aqueous solubility but may be soluble in select organic solvents. The "gold standard" for determining thermodynamic (equilibrium) solubility is the Shake-Flask Method .[2]

Experimental Protocol: Shake-Flask Solubility Determination

This protocol is designed to establish the equilibrium solubility of this compound in a given solvent system (e.g., phosphate-buffered saline pH 7.4, or organic solvents like methanol or acetonitrile).

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, inert vial. The key is to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or thermomixer for a prolonged period, typically 24-48 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time for the excess solid to sediment. For colloidal suspensions, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is required to separate the saturated solution from the solid.

-

Quantification: Carefully remove an aliquot of the clear, saturated supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as LC-MS/MS or HPLC-UV. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.[3]

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology for Acidity (pKa) Determination

The pKa value is fundamental to predicting a molecule's charge state at a given pH, which governs its absorption, distribution, metabolism, and excretion (ADME) properties. The amide proton of this compound is very weakly acidic, with a high predicted pKa of ~12.89.[2] Potentiometric titration is a robust and accurate method for experimentally determining pKa values.

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of the pKa value by monitoring pH changes upon the addition of a titrant.

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.00, 7.00, 10.00) at the desired experimental temperature.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent system if aqueous solubility is low. The solution should be purged with an inert gas like argon or nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids/bases.

-

Titration: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the inflection point of the titration curve, which can be precisely located by calculating the first or second derivative of the curve. At the half-equivalence point, pH = pKa.

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is the most informative NMR technique for this molecule. Due to the C₇F₁₃ chain, a complex spectrum with multiple resonances is expected. The chemical shifts and coupling constants (J-coupling) between adjacent CF₂ and CF₃ groups provide definitive confirmation of the perfluoroalkyl chain structure.

-

¹H NMR: A broad singlet corresponding to the two amide (-NH₂) protons is expected. Its chemical shift will be concentration and solvent-dependent.

-

¹³C NMR: Resonances for the seven carbons in the fluorinated chain will be observed, each split into complex multiplets due to C-F coupling. A distinct signal for the carbonyl (C=O) carbon will also be present.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides a molecular fingerprint and confirms the presence of key functional groups.

-

N-H Stretch: A pair of medium-intensity peaks is expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretch (Amide I band): A strong, sharp absorption band is expected around 1650-1680 cm⁻¹, characteristic of the amide carbonyl group.

-

C-F Stretch: Very strong, broad absorption bands are expected in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bonds in perfluorinated compounds.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), will be used to confirm the exact molecular weight (363.08 g/mol ). The measured mass should be within 5 ppm of the calculated theoretical mass for high confidence in the elemental composition.

-

Tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern, which would likely show characteristic losses of fragments from the perfluoroalkyl chain, further confirming the structure.

-

Relevance and Considerations in Drug Development

The physicochemical properties of this compound provide valuable insights for its potential use or avoidance in drug development.

-

Metabolic Stability: The perfluorinated chain is exceptionally stable and resistant to metabolic degradation, particularly oxidative metabolism by Cytochrome P450 enzymes. This is a common rationale for introducing fluorine into drug candidates.

-

Lipophilicity and Permeability: The high predicted XLogP suggests significant lipophilicity. This could enhance membrane permeability, but the unique nature of fluorocarbons (being both hydrophobic and lipophobic) can lead to non-intuitive partitioning behavior.

-

Bioisosterism: Fluorinated groups are often used as bioisosteres for other chemical moieties. The perfluoroheptylamide group could be explored as a metabolically stable replacement for more labile alkyl or aryl amides in a lead optimization campaign.

-

Solubility Challenges: The anticipated poor aqueous solubility presents a significant hurdle for formulation and oral bioavailability, a common issue in early-stage drug discovery.[3] Addressing this would require advanced formulation strategies.

Safety and Handling

As a fluorinated organic compound, this compound requires careful handling in a laboratory setting.

-

Hazards: The compound is classified as an irritant. Safety data for closely related fluorinated precursors indicate potential for causing skin and eye irritation or damage upon contact.[1][2] Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluoroheptanamide. PubChem Compound Database. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(11), 803-811.

-

Jia, T. Z., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 3(11), 15838–15844. Retrieved from [Link]

-

Semantic Scholar. (1954). Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method. Retrieved from [Link]

-

Jia, T. Z., et al. (n.d.). SUPPORTING INFORMATION Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anti-cancer Pyrrole-Imidazole Po. Retrieved from [Link]

-

Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3). Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ACS Publications. (2020, March 25). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Retrieved from [Link]

-

Springer. (n.d.). Experimental Methods in Organic Fluorine Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Rochester. (n.d.). Melting point determination. Retrieved from [Link]

-

Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, March 25). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The factors that influence solubility in perfluoroalkane solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, November 28). NMR 1H,19F-based screening of the four stem-looped structure 5_SL1–SL4 located in the 5′-untranslated region of SARS-CoV 2 RNA. PMC. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

The University of Alabama. (n.d.). Instrumentation - Mass Spectrometry Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). IR Spectroscopy. Retrieved from [Link]

-

University of Oxford. (n.d.). TDI Mass Spectrometry Laboratory. Retrieved from [Link]

-

PubMed. (2004). 19F and 1H NMR spectra of halocarbons. Retrieved from [Link]

-

PubMed. (n.d.). Theoretical studies of the conformations and 19F NMR spectra of linear and a branched perfluorooctanesulfonamide (PFOSAmide). Retrieved from [Link]

-

University of Connecticut. (n.d.). Instrumentation - Proteomics & Metabolomics Facility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, December 24). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, January 6). 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. Retrieved from [Link]

-

YouTube. (2023, March 4). Infrared Spectroscopy, How to interpret the IR Spectrum and Identification of Functional Group. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectroscopy of Ir(TFA) 3 and HTFA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]

-

University of Southern Mississippi. (n.d.). Infrared Spectroscopy (FT-IR/ATR) - Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

PubMed. (2024, January 23). Optimized Mass Spectrometry Detection of Thyroid Hormones and Polar Metabolites in Rodent Cerebrospinal Fluid. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement and correlation of solubility of pronamide in five organic solvents at (278.15 to 323.15) K. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Tridecafluoroheptanamide (CAS No. 2358-22-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tridecafluoroheptanamide, a fluorinated amide with significant potential in materials science and specialized chemical applications. As a member of the short-chain per- and polyfluoroalkyl substances (PFAS) family, its unique properties warrant a detailed examination for research and development professionals. This document delves into its chemical and physical characteristics, synthesis, reactivity, and potential applications, with a focus on its role as a high-performance surfactant.

Core Chemical and Physical Properties

This compound, also known as perfluoroheptanamide, is a fully fluorinated seven-carbon amide. The extensive fluorination of the alkyl chain imparts unique and valuable properties, including high thermal stability, chemical inertness, and the ability to significantly lower surface tension.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2358-22-7 | [1] |

| Molecular Formula | C₇H₂F₁₃NO | [1] |

| Molecular Weight | 363.08 g/mol | [1] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide | [1] |

| Appearance | White solid (typical) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Sparingly soluble in water; soluble in some organic solvents | Inferred from structure |

Synthesis and Manufacturing

While specific, detailed industrial synthesis routes for this compound are often proprietary, a general and plausible laboratory-scale synthesis can be proposed based on established organic chemistry principles. The most common approach involves the amidation of a perfluoroheptanoyl derivative.

A representative synthesis could involve the reaction of perfluoroheptanoyl chloride with ammonia. Perfluoroheptanoyl chloride can be generated from perfluoroheptanoic acid, a common precursor in fluorochemical manufacturing.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Acyl Chloride Formation:

-

In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with perfluoroheptanoic acid.

-

Slowly add an excess of thionyl chloride (SOCl₂) to the flask.

-

Gently heat the mixture to reflux and maintain for several hours until the evolution of HCl and SO₂ gases ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure to yield crude perfluoroheptanoyl chloride.

-

-

Amidation:

-

Dissolve the crude perfluoroheptanoyl chloride in an anhydrous, inert solvent (e.g., diethyl ether).

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent dropwise with vigorous stirring.

-

A white precipitate of this compound and ammonium chloride will form.

-

Continue the addition of ammonia until the reaction is complete.

-

-

Purification:

-

Filter the reaction mixture to collect the solid product.

-

Wash the solid with cold water to remove ammonium chloride.

-

Further purify the this compound by recrystallization from a suitable solvent or by sublimation.

-

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the perfluoroalkyl chain and the chemistry of the amide functional group.

-

Thermal Stability: The strong carbon-fluorine bonds in the perfluoroalkyl chain impart high thermal stability to the molecule. Decomposition is expected to occur at elevated temperatures, likely initiating with the cleavage of the C-C bonds in the perfluorinated backbone or the amide C-N bond. The thermal decomposition of related short-chain perfluorocarboxylic acids has been shown to produce a variety of smaller fluorinated compounds.[2][3]

-

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and alkaline conditions to yield perfluoroheptanoic acid and ammonia or the corresponding ammonium/carboxylate salts. The rate of hydrolysis is influenced by pH and temperature.[4][5] The strong electron-withdrawing effect of the C₆F₁₃ group is expected to influence the reactivity of the carbonyl group.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed for the identification and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This is a highly informative technique for fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[6][7][8][9] The spectrum of this compound is expected to show distinct signals for the CF₃ group and each of the non-equivalent CF₂ groups along the perfluoroalkyl chain. The chemical shifts and coupling patterns provide unambiguous structural confirmation. A ¹⁹F NMR spectrum is available in the SpectraBase database.[1]

-

¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a signal for the two protons of the -NH₂ group.[10][11][12][13] The chemical shift of these protons can be influenced by the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbon and each of the carbons in the perfluoroalkyl chain. The signals for the fluorinated carbons will exhibit characteristic splitting due to C-F coupling. A ¹³C NMR spectrum is available in the SpectraBase database.[1]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound, given its likely volatility at higher temperatures.[14][15][16][17][18]

Expected Fragmentation Pattern:

Caption: Plausible MS fragmentation of this compound.

Applications and Experimental Use

The primary application of this compound stems from its properties as a fluorinated surfactant. These surfactants are known for their exceptional ability to lower the surface tension of liquids, even at very low concentrations.[19][20] This makes them highly effective as wetting, leveling, and dispersing agents in a variety of formulations, particularly in coatings.[21][22]

The perfluoroalkyl "tail" of the molecule is both hydrophobic and oleophobic, while the amide "head" provides a degree of hydrophilicity, allowing it to orient at interfaces and modify surface properties.

Experimental Protocol: Evaluation in a Coating Formulation

This protocol outlines a general procedure for evaluating the effectiveness of this compound as a surface-modifying additive in a simple acrylic latex coating.

-

Preparation of the Coating:

-

Start with a standard acrylic latex paint formulation.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a glycol ether) at a concentration of 1% by weight.

-

In separate containers, add varying amounts of the this compound stock solution to the base paint to achieve final concentrations of, for example, 100, 250, and 500 ppm of the active additive.

-

Thoroughly mix the formulations to ensure uniform dispersion.

-

-

Application of the Coating:

-

Apply the coatings to standardized test panels (e.g., glass or aluminum) using a drawdown bar to ensure a consistent film thickness.

-

Allow the coated panels to cure under controlled conditions (e.g., 24 hours at 25°C and 50% relative humidity).

-

-

Performance Testing:

-

Contact Angle Measurement: Use a goniometer to measure the static contact angles of water and a standard oil (e.g., hexadecane) on the cured coating surfaces. Higher contact angles indicate greater hydrophobicity and oleophobicity, respectively.

-

Surface Tension Measurement: While not a direct measure of the coating's property, measuring the surface tension of the liquid paint formulations with a tensiometer can demonstrate the effect of the additive on the liquid phase.

-

Leveling Test: Evaluate the leveling properties of the wet paint film by observing its ability to flow out and obliterate brush marks or other surface imperfections.

-

Toxicological and Environmental Considerations

As a member of the PFAS family, this compound is subject to scrutiny regarding its potential environmental and health impacts.

-

Persistence and Biodegradation: Short-chain PFAS, including perfluoroalkyl amides, are known to be highly persistent in the environment.[23] They are generally resistant to biodegradation under both aerobic and anaerobic conditions.[24]

-

Regulatory Status: The regulatory landscape for PFAS is continuously evolving. Researchers and developers using this compound should stay informed about local, national, and international regulations concerning the use and disposal of these substances.

Conclusion

This compound (CAS No. 2358-22-7) is a specialty fluorochemical with compelling properties as a high-performance surfactant. Its unique ability to impart hydrophobicity and oleophobicity makes it a valuable additive in advanced coatings and other material applications. While its synthesis and characterization are based on established chemical principles, its status as a PFAS necessitates careful consideration of its environmental fate and toxicological profile. Further research into its specific applications and long-term environmental impact is warranted to fully harness its potential while ensuring responsible stewardship.

References

- Ochoa-Herrera, V., Sierra-Alvarez, R., & Field, J. A. (2016). Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs). Environmental Science: Processes & Impacts, 18(9), 1238-1246.

- Wang, F., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(17), 6857–6867.

- Brendel, S., Fetter, E., Stahl, T., & Vierke, L. (2018). Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. Environmental Sciences Europe, 30(1), 9.

- Al-Sabban, F. A., et al. (2021). Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications. Journal of Molecular Liquids, 343, 117540.

-

PubChem. (n.d.). Perfluoroheptanamide. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, F., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(17), 6857-6867.

-

AGC SEIMI CHEMICAL. (n.d.). Surfactant applications. Retrieved from [Link]

-

Innovative Chemical Technologies. (n.d.). Fluorinated surfactants. Retrieved from [Link]

- Rahman, M. A., & Sarker, D. (2019). Fluorine Based Superhydrophobic Coatings.

-

BASF. (2022, April 22). Exploring Flouro-Chemical Alternatives in Floorcare Coatings [Video]. YouTube. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Thermal decomposition products of per- and polyfluoroalkyl substances (PFAS). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0006904). Retrieved from [Link]

-

OpenOChem Learn. (n.d.). HNMR Practice 1. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001933). Retrieved from [Link]

- Beier, P., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic Letters, 23(15), 5896–5900.

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Lopez, X., et al. (2006). Reaction mechanism of the acidic hydrolysis of highly twisted amides: Rate acceleration caused by the twist of the amide bond. The Journal of Physical Chemistry B, 110(30), 15000–15011.

- Yamashita, M., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237–245.

- Siddique, S., et al. (2016). Preferential methanogenic biodegradation of short-chain n-alkanes by microbial communities from two different oil sands tailings ponds. FEMS Microbiology Ecology, 92(5), fiw065.

-

The Organic Chemistry Tutor. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry) [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). 19F N.M.R. spectra of heptavalent fluorides and oxide pentafluorides. Retrieved from [Link]

-

Environmental Quality Monitoring & Analysis. (2020, February 21). #26 Analysis Methods | Gas Chromatography | Mass Spectrometry [Video]. YouTube. [Link]

- Ude, A. U., et al. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.

- Fu, X. Q., et al. (2024). Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. Polymers, 16(11), 1515.

-

National Institute of Standards and Technology. (n.d.). Fluoroform. In NIST Chemistry WebBook. Retrieved from [Link]

- Gavan, M., et al. (2023). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Molecules, 28(23), 7858.

- Google Patents. (n.d.). WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)heptanoate.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Balls, A. K., & Matlack, M. B. (1943). THE EFFECT OF TEMPERATURE ON THE RATE OF HYDROLYSIS OF TRIGLYCERIDES BY PANCREATIC LIPASE. The Journal of general physiology, 27(2), 113–118.

-

That Chemist. (2023, August 2). A New Synthesis of Beraprost [Video]. YouTube. [Link]

- Ni, Y., et al. (2000). New Approach for Preparation of 2,3,7-trisubstituted 3,4-dihydroisoquinolinone Libraries on Solid Phase. Molecular diversity, 5(3), 153–161.

-

ResearchGate. (n.d.). (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. Retrieved from [Link]

- Wolfenden, R., & Snider, M. J. (2001). Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalase. Journal of the American Chemical Society, 123(44), 11091–11092.

- Google Patents. (n.d.). US5489684A - Process for the preparation of (6S)-5,6,7,8-tetrahydrofolic acid.

-

ResearchGate. (n.d.). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. Retrieved from [Link]

Sources

- 1. Perfluoroheptanamide | C7H2F13NO | CID 2769670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reaction mechanism of the acidic hydrolysis of highly twisted amides: Rate acceleration caused by the twist of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THE EFFECT OF TEMPERATURE ON THE RATE OF HYDROLYSIS OF TRIGLYCERIDES BY PANCREATIC LIPASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0006904) [hmdb.ca]

- 11. HNMR Practice 1 | OpenOChem Learn [learn.openochem.org]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001933) [hmdb.ca]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. repository.unar.ac.id [repository.unar.ac.id]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Fluorinated surfactants - ICT [ictchemicals.com]

- 21. Surfactant applications | AGC SEIMI CHEMICAL [seimichemical.co.jp]

- 22. Fluorine Based Superhydrophobic Coatings [mdpi.com]

- 23. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

"Tridecafluoroheptanamide molecular weight and formula"

An In-Depth Technical Guide to Tridecafluoroheptanamide

Introduction to this compound

This compound, a member of the extensive family of per- and polyfluoroalkyl substances (PFAS), is a synthetic organofluorine compound characterized by a seven-carbon chain where most hydrogen atoms have been replaced by fluorine. This high degree of fluorination imparts significant chemical stability and unique physicochemical properties. While the broader PFAS class has come under intense scrutiny for its environmental persistence and potential health effects, specific compounds like this compound serve critical roles in scientific research. This guide, intended for researchers and drug development professionals, provides a detailed overview of its chemical properties, a plausible synthesis pathway, its primary applications, and essential safety considerations.

Core Physicochemical Properties

This compound is a solid at room temperature with a distinct molecular structure that dictates its behavior and utility. The strong carbon-fluorine bonds contribute to its high thermal and chemical stability.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₂F₁₃NO | [1][2][3][4] |

| Molecular Weight | 363.08 g/mol | [1][2][3][5] |

| CAS Number | 2358-22-7 | [1][2][3] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide | [3] |

| Melting Point | 128-136 °C | [1][2] |

| Appearance | White to off-white solid | N/A |

| Hazard Classification | Irritant | [1] |

Chemical Structure and Identifiers

The structure of this compound consists of a perfluorinated hexyl group attached to a primary amide functional group. This structure is fundamental to its chemical identity and is represented across various chemical informatics systems.

-

SMILES: C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N[3]

-

InChI: InChI=1S/C7H2F13NO/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H2,21,22)[3]

-

InChIKey: SMJYTRJJHRJAED-UHFFFAOYSA-N[3]

Sources

"Tridecafluoroheptanamide melting point and solubility"

An In-Depth Technical Guide to the Physicochemical Characterization of Tridecafluoroheptanamide: Melting Point and Solubility

Authored by a Senior Application Scientist

Theoretical Considerations and Structural Analogs

This compound ((CF₃(CF₂)₅CONH₂)) is a fluorinated amide. Its structure, characterized by a long perfluorinated carbon chain and a terminal amide group, suggests a unique combination of properties. The high electronegativity of the fluorine atoms leads to a significant reduction in the polarizability of the molecule, resulting in weak intermolecular van der Waals forces. However, the presence of the amide group allows for hydrogen bonding, which will significantly influence its melting point and solubility.

To form a hypothesis about its properties, we can look at related, well-characterized compounds:

-

Perfluoroheptanoic acid (PFHpA): The carboxylic acid analog has a reported melting point of around 53-56 °C. The amide is expected to have a significantly higher melting point due to its ability to form a more extensive hydrogen-bonding network.

-

Heptanamide: The non-fluorinated counterpart has a melting point of approximately 109 °C. The introduction of the highly electronegative fluorine atoms in this compound will alter the electron distribution and molecular packing, likely leading to a different melting point.

Based on these analogs, it is reasonable to hypothesize that the melting point of this compound will be relatively high for a perfluorinated compound of its size, likely exceeding 100 °C. Its solubility is expected to be limited in both polar and non-polar solvents due to its unique combination of a highly fluorinated, lipophobic chain and a polar, hydrophilic amide group.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. An accurate determination is crucial for formulation development and quality control.

Recommended Methodology: Differential Scanning Calorimetry (DSC)

For a definitive and quantitative measurement, Differential Scanning Calorimetry (DSC) is the preferred method. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium (m.p. 156.6 °C) and zinc (m.p. 419.5 °C).

-

Sample Preparation: Accurately weigh 1-3 mg of dry this compound powder into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature well above the expected melting point (e.g., 200 °C).

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The peak temperature and the area under the peak (enthalpy of fusion) should also be reported.

Alternative Methodology: Capillary Melting Point Apparatus

A capillary melting point apparatus offers a simpler, visual method for determining the melting range.

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in the heating block of the apparatus.

-

Heating: Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C/min and observe the sample closely.

-

Melting Range: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

Data Presentation: Melting Point

| Parameter | Differential Scanning Calorimetry (DSC) | Capillary Method |

| Primary Measurement | Onset Temperature of Melting Endotherm | Melting Range (Onset to Completion) |

| Heating Rate | 5-10 °C/min | 1-2 °C/min near melting point |

| Sample Size | 1-3 mg | Small amount in capillary |

| Key Advantages | High precision, quantitative enthalpy data | Simple, direct visual observation |

Determination of Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation design. The unique chemical nature of this compound necessitates a systematic approach to solubility determination in a range of solvents.

Recommended Methodology: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

-

Solvent Selection: Choose a range of relevant solvents, including:

-

Aqueous buffers at physiological pH (e.g., pH 7.4 phosphate-buffered saline).

-

Common organic solvents (e.g., ethanol, methanol, acetone, acetonitrile).

-

Non-polar solvents (e.g., hexane, toluene).

-

Fluorinated solvents (e.g., perfluorohexane).

-

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic checks to ensure the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation: Solubility

| Solvent System | Temperature (°C) | Equilibration Time (h) | Analytical Method | Solubility (mg/mL) |

| Phosphate-Buffered Saline (pH 7.4) | 25 | 48 | HPLC-UV | To be determined |

| Ethanol | 25 | 48 | HPLC-UV | To be determined |

| Methanol | 25 | 48 | HPLC-UV | To be determined |

| Acetone | 25 | 48 | HPLC-UV | To be determined |

| Hexane | 25 | 48 | GC-MS | To be determined |

| Perfluorohexane | 25 | 48 | GC-MS | To be determined |

Visualization of Experimental Workflows

Diagram of the DSC Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination using DSC.

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Trustworthiness and Self-Validating Systems